molecular formula C23H18N4O B2727208 5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one CAS No. 150307-73-6

5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one

Cat. No. B2727208
CAS RN: 150307-73-6
M. Wt: 366.424
InChI Key: WMPVSKKZPHZYNR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been studied for their potential in various therapeutic applications, including as inhibitors of fibroblast growth factor receptors (FGFRs) .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Synthetic Organic Chemistry

Compounds related to 5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one have been explored for their reactivity and applications in synthesizing novel heterocyclic compounds. For instance, the study by Sutcliffe et al. (2000) discusses the cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles, indicating the potential of such compounds in generating new molecules with possible therapeutic or material applications (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).

Pharmacological Research

Research into compounds with the pyrazolo[3,4-b]pyridine moiety has shown potential in the development of new drugs. Quiroga et al. (1999) prepared compounds that may serve as precursors for pharmaceuticals, highlighting the structural versatility and functional group modification possibilities of such frameworks for medicinal chemistry applications (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).

Mechanism of Action

Some pyrazolo[3,4-b]pyridine derivatives have been found to inhibit FGFRs, which play an essential role in various types of tumors . Therefore, these compounds could potentially be used in cancer therapy .

Future Directions

Research into pyrazolo[3,4-b]pyridine derivatives and related compounds is ongoing, with a focus on their potential therapeutic applications . Future research may also explore other potential uses for these compounds.

properties

IUPAC Name

11,13-dimethyl-5,12-diphenyl-5,6,8,12-tetrazatricyclo[8.3.0.03,7]trideca-1(13),2,6,8,10-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O/c1-15-19-13-20-22(25-27(23(20)28)18-11-7-4-8-12-18)24-14-21(19)16(2)26(15)17-9-5-3-6-10-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPVSKKZPHZYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C(=NN(C3=O)C4=CC=CC=C4)N=CC2=C(N1C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one

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